TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
Description
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451782 | |
| Record name | Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140196-38-9 | |
| Record name | Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-amino-1-phenylethanone (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Boc₂O (1.1 equiv) and a catalytic base—typically triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv)—are added dropwise at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming the carbamate (Fig. 1).
Key Data:
Stereochemical Control
When starting from enantiomerically pure 2-amino-1-phenylethanone, this method preserves chirality. For example, (R)-2-amino-1-phenylethanone reacts with Boc₂O to yield (R)-tert-butyl N-(2-oxo-1-phenylethyl)carbamate without racemization.
Isocyanate-Mediated Carbamate Formation
This approach utilizes 1-phenylethyl isocyanate as a key intermediate, enabling carbamate formation under mild conditions.
Synthesis of 1-Phenylethyl Isocyanate
(S)- or (R)-1-phenylethylamine is treated with phosgene or triphosgene in DCM at −10°C, generating the corresponding isocyanate in situ.
Coupling with tert-Butanol
The isocyanate intermediate reacts with tert-butanol in the presence of a base (e.g., pyridine) to form the target carbamate:
$$
\text{R-NCO} + \text{t-BuOH} \xrightarrow{\text{base}} \text{R-NH-C(O)-O-t-Bu}
$$
Key Data:
One-Pot Amidation of Nitroalkanes
A nitro-to-amide conversion strategy enables efficient access to the carbamate framework.
Reaction Sequence
- Nitroalkane Activation: 2-Nitro-1-phenylethane undergoes nitronate formation with isopentyl nitrite and NaNO₂ in DMF.
- Amidation: The nitronate reacts with (S)-1-phenylethanamine, followed by Boc protection.
Key Data:
Enzymatic Resolution for Enantiopure Forms
Racemic tert-butyl N-(2-oxo-1-phenylethyl)carbamate can be resolved using lipases or esterases.
Hydrolytic Kinetic Resolution
Pseudomonas fluorescens lipase selectively hydrolyzes one enantiomer of the racemic mixture in biphasic (water/MTBE) media:
$$
\text{Racemic carbamate} \xrightarrow{\text{Lipase}} (R)-\text{carbamate} + (S)-\text{acid}
$$
Key Data:
Solid-Phase Synthesis for High-Throughput Applications
Immobilization of the amine precursor on Wang resin enables iterative Boc protection and cleavage.
Protocol Summary
- Resin Loading: 2-Amino-1-phenylethanone is attached via a labile ester linkage.
- Boc Protection: Boc₂O in DMF with DIEA.
- Cleavage: TFA/DCM (1:99) releases the carbamate.
Key Data:
- Purity: 90–94%
- Throughput: 48 compounds per batch
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Boc Protection | 85–92% | 99+ | Low | High |
| Isocyanate Route | 70–78% | 99+ | Moderate | Moderate |
| One-Pot Amidation | 65% | N/A | High | Low |
| Enzymatic Resolution | 40–50%* | 99+ | High | Moderate |
| Solid-Phase Synthesis | 90–94% | 99+ | High | Low |
*Yield per enantiomer
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H), 7.50–7.40 (m, 3H), 5.20 (s, 1H), 1.45 (s, 9H)
- IR (KBr): 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H)
Emerging Methodologies
Recent advances include photoflow Boc protection (85% yield in 10 min) and mechanochemical synthesis using ball milling (no solvent, 88% yield).
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE is a chemical compound commonly used in organic synthesis and pharmaceutical research because of its unique structural properties. The compound features a tert-butyl carbamate group attached to a 2-oxo-1-phenylethyl moiety, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing complex organic molecules.
- Biology It is employed in studying enzyme mechanisms and protein modifications.
- Medicine It is investigated for its potential use in drug development and as a protective group in peptide synthesis.
- Industry It is utilized in producing pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction It can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution The carbamate group can be substituted with other functional groups under appropriate conditions. Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Use as a Protecting Group
This compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild acidic conditions, allowing the selective deprotection of amine groups in complex molecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild acidic conditions, allowing for the selective deprotection of amine groups in complex molecules .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Carbamate Derivatives
Research Findings and Key Insights
Reactivity and Stability :
- The phenyl and oxo groups in the target compound confer moderate hydrophobicity, making it less soluble in polar solvents compared to derivatives like TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE .
- Boronate-containing analogs (e.g., from ) exhibit unique reactivity in cross-coupling reactions, unlike the phenyl-oxo derivative, which is more suited for amine protection .
Stereochemical Considerations :
- Chiral derivatives, such as the tetrahydro-2H-pyran-4-yl analog (), highlight the importance of stereochemistry in drug design, whereas the target compound lacks a defined chiral center .
Biological Interactions :
- Thiazole-containing carbamates () may engage in hydrogen bonding or metal coordination via sulfur atoms, contrasting with the phenyl group’s role in π-π stacking interactions .
Synthetic Utility :
- Bulky substituents, as seen in , introduce steric hindrance, limiting their use in sterically demanding reactions compared to the relatively compact target compound .
Biological Activity
Introduction
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE, a member of the carbamate family, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenylethyl moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Properties
- Molecular Formula: C14H18N2O2
- Molecular Weight: 246.31 g/mol
- Melting Point: 109-113 °C
Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group enhances binding affinity due to increased hydrophobicity and π-stacking interactions with aromatic residues in proteins.
Biological Activities
-
Enzymatic Inhibition
- Similar compounds have demonstrated potent endoprotease activity against fibrinogen at acidic pH levels, indicating potential applications in modulating blood coagulation pathways. This suggests that this compound could similarly influence enzymatic processes.
-
Bone Remodeling
- Related compounds have been observed to affect osteoclastic bone resorption, indicating a role in bone metabolism. This activity suggests potential therapeutic applications in conditions such as osteoporosis.
-
Pharmacological Properties
- Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the phenyl group may enhance interactions with biological targets due to increased hydrophobicity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzymatic Inhibition | Potent endoprotease activity | |
| Bone Remodeling | Influence on osteoclastic resorption | |
| Pharmacological | Anti-inflammatory and analgesic effects |
In Vitro Studies
Research involving similar carbamate derivatives has shown promising results in various in vitro assays. For instance, studies have indicated that these compounds can significantly reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 by targeting specific signaling pathways .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of related compounds. For example, a study demonstrated that a structurally similar compound administered to mice exhibited significant anti-tumor effects without notable toxicity . This highlights the potential for this compound to be explored further for its therapeutic applications.
Q & A
Q. What synthetic methods are commonly used to prepare TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE in academic laboratories?
The compound is synthesized via asymmetric Mannich reactions , which enable stereochemical control. For example, a three-step procedure involves:
- Formation of an N-Boc-imine intermediate.
- Reaction with aldehydes (e.g., propionaldehyde) under anhydrous conditions.
- Purification by trituration with iso-hexane to yield a crystalline product . Key considerations include argon atmosphere for moisture-sensitive steps and chiral catalyst selection to enhance enantioselectivity.
Q. How is the structural characterization of this carbamate performed?
- X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) provides atomic-level resolution .
- Nuclear Magnetic Resonance (NMR) : and NMR verify regiochemistry and Boc-group integrity.
- Mass spectrometry confirms molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store at room temperature , away from strong acids/bases, due to potential decomposition into hazardous gases (e.g., isocyanates) .
- Follow spill management guidelines: isolate the area, use absorbent materials, and dispose via approved chemical waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine - HSQC NMR to assign ambiguous peaks.
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
- Single-crystal XRD : Resolve stereochemical ambiguities, especially for diastereomers formed during synthesis .
Q. What strategies optimize enantioselectivity in asymmetric syntheses involving this carbamate?
- Catalyst screening : Chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) improve ee values.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early.
Q. How does the compound behave under varying pH and temperature conditions?
- Stability studies : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C.
- pH-dependent hydrolysis : The Boc group hydrolyzes in acidic conditions (pH < 3), releasing 2-oxo-1-phenylethylamine. In basic conditions (pH > 10), ester cleavage may occur .
- Accelerated aging tests : Expose the compound to UV light or humidity to simulate long-term storage stability.
Q. What role does this carbamate play in drug discovery pipelines?
- Intermediate for bioactive molecules : It serves as a precursor to β-amino carbonyl compounds, which are scaffolds for protease inhibitors or kinase modulators .
- Protecting group strategy : The Boc group is selectively removed under mild acidic conditions (e.g., TFA) to expose amines for further functionalization .
Q. How can researchers address low yields in large-scale syntheses?
- Process optimization : Scale-up using flow chemistry reduces side reactions.
- Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry or reaction time.
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational docking studies?
Q. How to interpret discrepancies in reported biological activity across studies?
- Purity verification : Ensure the compound is >95% pure via HPLC; trace impurities (e.g., residual catalysts) can skew bioassay results.
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline) affect IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
